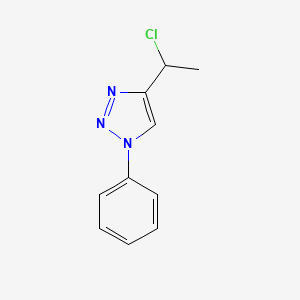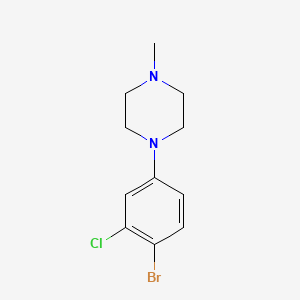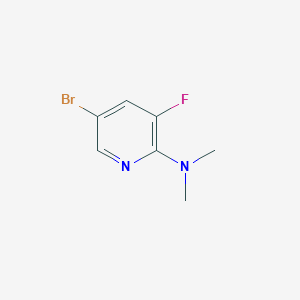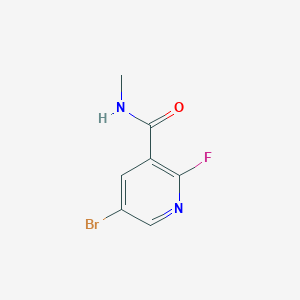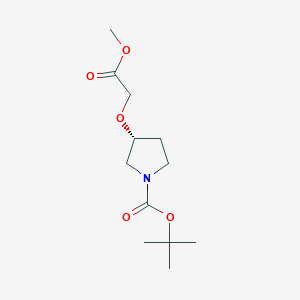
(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
“®-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound. It contains a tert-butyl group, which is a colorless solid that melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether . The compound also contains a four-carbon molecule with two chiral centers and two pairs of functional groups arranged in such a way that the compound has C2 symmetry .
Synthesis Analysis
The synthesis of tert-butyl esters has been studied extensively. For instance, a highly stereoselective reduction of ketoester was performed using ketoreductases (KREDs), generating enantiomerically pure tert-butyl . Another method involves the use of palladium acetate and triphenylphosphine as a catalyst system . Additionally, a PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air has been developed .
Molecular Structure Analysis
The molecular structure of tert-butyl esters has been studied in various contexts. For instance, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl esters have been explored in several studies. For example, a PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation has been reported . This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .
Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters have been studied. For instance, the hydrolysis of tert-butyl formate at pH = 2 and 4°C is expected to have a half-life of 6 hours . At neutral pH and 22°C, the estimated half-life is 5 days, and at pH = 11 and 22°C, the value is only 8 minutes .
Wissenschaftliche Forschungsanwendungen
Peptide Chemical Synthesis
The tert-butyl ester group, such as the one present in ®-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, is commonly used as a protecting group in peptide chemical synthesis. It provides excellent stability against various nucleophiles and reducing agents, which is crucial during the synthesis process to ensure that only desired reactions occur .
Protein Modification
In protein modification, protecting groups like tert-butyl ester are employed to shield specific functional groups on amino acids. This allows for selective modifications elsewhere on the protein without interference from reactive side chains .
Asymmetric Synthesis
Tert-butyl ester groups are involved in asymmetric synthesis, particularly in the creation of enantiomerically pure compounds. They can be used to protect chiral centers during reactions that form or modify other stereocenters within a molecule .
Wirkmechanismus
The mechanism of action for the reactions involving tert-butyl esters has been described in several studies. For instance, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Safety and Hazards
The safety and hazards associated with tert-butyl esters have been documented. For instance, tert-butyl acetoacetate is classified as a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLWZASHTYBCQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



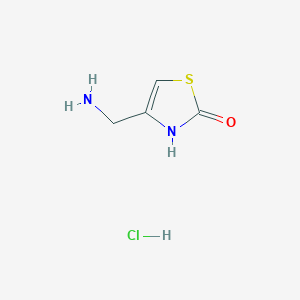


![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
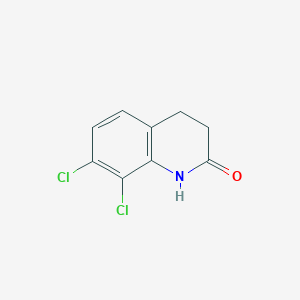
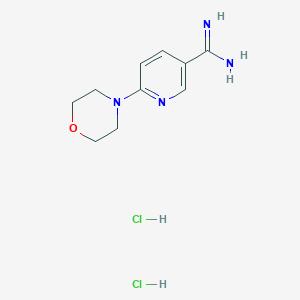
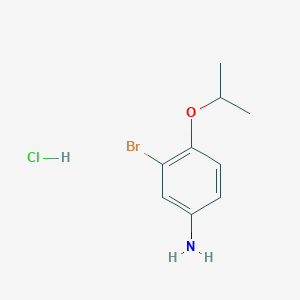
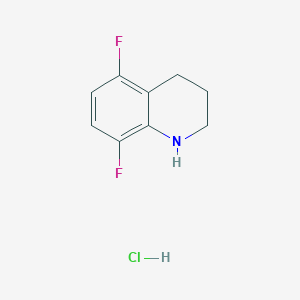
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

